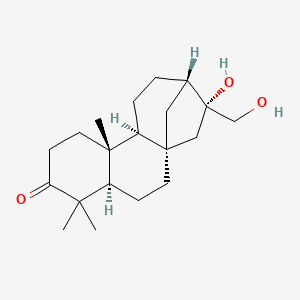

Calliterpenone

Description

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(1S,4R,9R,10S,13S,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one |

InChI |

InChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14-,15+,18-,19-,20-/m0/s1 |

InChI Key |

MPDUJZZNNBJFAB-JHSPYMOQSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC[C@]34[C@@H]2CC[C@@H](C3)[C@](C4)(CO)O)(C)C |

Canonical SMILES |

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C |

Synonyms |

calliterpenone |

Origin of Product |

United States |

Foundational & Exploratory

Calliterpenone (16α, 17-dihydroxy phyllocladane-3-one): A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Calliterpenone (16α, 17-dihydroxy phyllocladane-3-one), a phyllocladane diterpenoid with significant potential as a plant growth promoter. This document details its natural sources, provides comprehensive experimental protocols for its isolation and purification, and explores its mechanism of action through relevant signaling pathways.

Natural Sources and Distribution

This compound is primarily isolated from the plant Callicarpa macrophylla, a member of the Verbenaceae family.[1][2] This erect shrub is found in the sub-Himalayan and Indo-Gangetic regions of India.[1] Quantitative analysis has revealed that the concentration of this compound varies depending on the plant part and the time of collection.

Quantitative Data on this compound Yield

The following table summarizes the reported yields of this compound from Callicarpa macrophylla.

| Plant Part | Collection Time | Yield (% of dry weight) | Reference |

| Leaves | July | 1.03% | [3][4] |

| Leaves | - | 0.46% | [1][5][6] |

| Leaves | January | 0.27% | [3][4] |

| Fruits | - | 0.28% | [3][4] |

| Leaves | September | 0.15% | [3][4] |

| Stems | - | Not detected | [3][4] |

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a detailed methodology for the extraction and purification of this compound from the leaves of Callicarpa macrophylla.[1]

I. Extraction

-

Preparation of Plant Material : Clean and dry the leaves of Callicarpa macrophylla.

-

Alkaline Water Extraction : Extract 200 g of the dried leaves with 6 L of 1% alkaline water for 3 hours using a Clevenger-like glass apparatus.

-

Concentration : Reduce the volume of the resulting extract to approximately one-third by evaporation.

-

Solvent Partitioning : Further extract the concentrated aqueous extract with dichloromethane (3 x 200 ml).

-

Pooling and Concentration : Pool the dichloromethane extracts and concentrate to a viscous residue.

II. Purification

-

Celite Filtration : Absorb the residue over 2 g of celite and pass it through a bed of 20 g of celite in a vacuum filtration funnel fitted with a glass sintered disc.

-

Elution - Step 1 : Elute the column with 600 ml of 10% ethyl acetate in hexane.

-

Elution - Step 2 : Subsequently, elute the column with 1 L of 50% ethyl acetate in hexane.

-

Final Product : Dry the 1 L of 50% ethyl acetate in hexane eluate under vacuum to yield this compound.

III. Purity Analysis

The purity of the isolated this compound can be estimated by High-Performance Liquid Chromatography (HPLC).

-

HPLC System : Shimadzu LC-10A or equivalent.

-

Column : Waters Spherisorb ODS-2 (250 × 4.6 mm I.D., 10 μm).

-

Mobile Phase : Acetonitrile:water (45:55).

-

Detection : UV at 220 nm.

This protocol has been reported to yield this compound with 84% purity.[1][5][6]

Biological Activity and Signaling Pathways

This compound has been identified as a potent plant growth promoter.[7][8] Its exogenous application has been shown to enhance the yield of various crops, including rice, wheat, potato, tomato, chickpea, and onion.[7][8]

The mechanism of action of this compound involves the modulation of endogenous levels of key plant hormones. Specifically, it has been found to increase the levels of indole-3-acetic acid (IAA), a primary auxin, while decreasing the levels of abscisic acid (ABA), a hormone generally associated with stress responses and growth inhibition.[7]

This compound's Influence on Plant Hormone Signaling

The following diagram illustrates the proposed mechanism of how this compound influences plant growth by modulating the IAA and ABA signaling pathways.

Caption: this compound's modulation of IAA and ABA pathways.

Experimental Workflow for this compound Isolation

The following diagram outlines the key steps in the experimental workflow for the isolation of this compound from Callicarpa macrophylla.

References

- 1. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpjournal.com [ijpjournal.com]

- 3. US7527814B2 - Process for the isolation of this compound - Google Patents [patents.google.com]

- 4. WO2007107811A1 - PROCESS FOR THE ISOLATION OF this compound ( 16ALPHA, 17-DIHyDROXY-S-OXO- PHYLLOCLADANE) - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]

- 7. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

The Biosynthetic Pathway of Calliterpenone: A Technical Guide for Researchers

October 30, 2025

Abstract

Calliterpenone, a phyllocladane diterpenoid isolated from Callicarpa macrophylla, has garnered significant interest for its potent plant growth-promoting properties. Its structural similarity to abbeokutone, a key intermediate in the gibberellin biosynthetic pathway, suggests a shared biosynthetic origin. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established principles of diterpenoid biosynthesis. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, plant biochemistry, and agricultural biotechnology. This document outlines the hypothesized enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the core pathways and workflows.

Introduction

This compound (16α, 17-dihydroxy phyllocladane-3-one) is a tetracyclic diterpenoid first isolated from the leaves of Callicarpa macrophylla, a plant used in traditional medicine.[1][2] Its discovery and subsequent investigation have revealed significant potential as a natural plant growth promoter, in some cases exceeding the efficacy of commercially used gibberellins.[1][2] Structurally, this compound is an isomer of abbeokutone, a precursor in the biosynthesis of gibberellins, which are critical phytohormones regulating various aspects of plant development.[1][2][3][4] This structural relationship strongly implies that the biosynthetic pathway of this compound diverges from the well-characterized gibberellin pathway at a late stage.

While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide synthesizes current knowledge on diterpenoid biosynthesis to propose a plausible route to its formation in Callicarpa macrophylla. Understanding this pathway is crucial for the potential biotechnological production of this compound and for the development of novel plant growth regulators.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, like all diterpenoids, is proposed to originate from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized via the methylerythritol phosphate (MEP) pathway in the plastids of plant cells.

The proposed pathway can be divided into three main stages:

-

Formation of the Universal Diterpenoid Precursor: Four molecules of the C5 precursors are sequentially condensed to form the C20 compound, geranylgeranyl diphosphate (GGPP).

-

Cyclization to the Phyllocladane Skeleton: GGPP undergoes a two-step cyclization process catalyzed by terpene synthases to form the characteristic tetracyclic phyllocladane hydrocarbon backbone.

-

Oxidative Modifications: The phyllocladane skeleton is then decorated with functional groups by oxidizing enzymes to yield this compound.

From GGPP to the Phyllocladane Skeleton

The cyclization of the linear GGPP molecule into a complex tetracyclic structure is a critical step in the biosynthesis of this compound. This is catalyzed by two types of terpene synthases (TPSs):

-

ent-Copalyl Diphosphate Synthase (CPS): This class II TPS protonates the terminal double bond of GGPP, initiating a cascade of cyclizations to produce the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene Synthase-Like (KSL) or Phyllocladane Synthase: This class I TPS facilitates the ionization of the diphosphate moiety from ent-CPP, leading to further cyclization and rearrangement to form the phyllocladane carbocation. This is then neutralized to yield the phylloclad-16-ene hydrocarbon. It is at this stage that the pathway can diverge to form either the ent-kaurane skeleton (leading to gibberellins) or the phyllocladane skeleton.

Late-Stage Oxidation

Following the formation of the phylloclad-16-ene backbone, a series of oxidative reactions are required to produce this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s) and dehydrogenases/reductases. Based on the structure of this compound (16α, 17-dihydroxy phyllocladane-3-one), the following modifications are proposed:

-

Hydroxylation at C-16 and C-17: A P450 enzyme likely hydroxylates the 16-ene position to form a 16α, 17-diol.

-

Oxidation at C-3: A dehydrogenase or oxidase introduces a keto group at the C-3 position of the A-ring.

The precise order of these oxidative steps is yet to be determined.

A visual representation of this proposed pathway is provided in the diagram below.

Quantitative Data

While extensive quantitative data on the biosynthetic pathway itself is not available, studies on the extraction and analysis of this compound from Callicarpa macrophylla provide some quantitative insights.

| Parameter | Value | Method | Reference |

| Yield from Dried Leaves | 0.46% | Column Chromatography | [5] |

| Purity after Initial Extraction | 84% | HPLC | [5] |

| Optimal Concentration for Plant Growth Promotion (most crops) | 0.001 mM | Field and Lab Trials | [1][2] |

| Optimal Concentration for Plant Growth Promotion (wheat) | 0.01 mM | Field and Lab Trials | [1][2] |

| Intra-day Precision (RSD) for HPTLC | 1.26–1.68% | HPTLC | [5] |

| Inter-day Precision (RSD) for HPTLC | 1.06–1.68% | HPTLC | [5] |

| Intra-day Precision (RSD) for HPLC | 0.02–0.92% | HPLC | [5] |

| Inter-day Precision (RSD) for HPLC | 0.03–0.92% | HPLC | [5] |

| Recovery by HPTLC | 97.5–100.8% | HPTLC | [5] |

| Recovery by HPLC | 99.3–100.9% | HPLC | [5] |

Experimental Protocols

This section details the protocols for the extraction and quantification of this compound, as well as a generalized workflow for the elucidation of its biosynthetic pathway.

Extraction and Isolation of this compound

This protocol is adapted from methodologies described in the literature.[5]

-

Plant Material: Dried and powdered leaves of Callicarpa macrophylla.

-

Extraction:

-

Perform an initial extraction with 10% ethyl acetate in hexane.

-

Follow with a second extraction using 50% ethyl acetate in hexane.

-

-

Purification:

-

The 50% ethyl acetate in hexane fraction is concentrated under vacuum.

-

The resulting residue contains this compound.

-

-

Pilot Scale Extraction:

-

For larger quantities, dried leaves can be processed in a stainless steel distillation tank.

-

Dichloromethane continuous solvent-solvent extraction technology can be employed.

-

Quantification of this compound by HPLC

This protocol is based on established HPLC methods for this compound analysis.[1][2][5]

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Waters Spherisorb ODS-2 column (250 × 4.6 mm I.D., 10 μm) or equivalent.

-

Mobile Phase: Isocratic elution with acetonitrile:water (45:55).

-

Detection: UV at 220 nm.

-

Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm membrane prior to injection.

-

Quantification: A standard curve is generated using purified this compound.

Generalized Workflow for Elucidating the Biosynthetic Pathway

The elucidation of a novel biosynthetic pathway, such as that of this compound, typically follows a multi-step approach combining transcriptomics, functional genomics, and analytical chemistry.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a robust framework for future research aimed at its complete elucidation. The structural similarity to gibberellin precursors makes this pathway a fascinating subject for studying the evolution of diterpenoid biosynthesis in plants. Future research should focus on the identification and functional characterization of the specific ent-CPS, phyllocladane synthase, and P450 enzymes from Callicarpa macrophylla. The successful elucidation of this pathway will not only contribute to our fundamental understanding of plant biochemistry but also open up avenues for the sustainable production of this compound through metabolic engineering in microbial or plant hosts. This could have significant implications for agriculture, providing a novel and effective natural product for enhancing crop yields.

References

- 1. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]

- 2. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Corrigendum: this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Calliterpenone as a Gibberellin Precursor Analogue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calliterpenone, a naturally occurring diterpenoid isolated from Callicarpa macrophylla, has garnered significant interest as a potent plant growth promoter. Its structural similarity to abbeokutone, a key precursor in the gibberellin (GA) biosynthetic pathway, positions it as a compelling gibberellin precursor analogue. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating plant growth, with a focus on its interaction with the gibberellin signaling cascade. This document summarizes quantitative data on its efficacy, details experimental methodologies for its application, and presents visual representations of the pertinent biological pathways and experimental workflows.

Introduction: Gibberellins and Their Biosynthesis

Gibberellins are a class of tetracyclic diterpenoid hormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. The biosynthesis of gibberellins is a complex, multi-step process that occurs in various cellular compartments, primarily in plastids, the endoplasmic reticulum, and the cytoplasm. The pathway begins with the synthesis of geranylgeranyl diphosphate (GGPP), which is then converted through a series of enzymatic reactions to bioactive GAs.

A critical intermediate in this pathway is ent-kaurene, which is synthesized from GGPP via the enzymes ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). Subsequently, ent-kaurene is oxidized by ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO) to produce GA12, the common precursor for all other gibberellins. Further modifications by GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox) lead to the formation of bioactive GAs, such as GA1, GA3, and GA4.

This compound: A Structural Analogue of a Gibberellin Precursor

This compound (16α, 17-dihydroxy phyllocladane-3-one) is a diterpenoid that shares a striking structural resemblance to abbeokutone (16α, 17-dihydroxy kaurane-3-one), a known precursor in the gibberellin biosynthetic pathway.[1][2][3] This structural analogy is the foundational hypothesis for this compound's mechanism of action as a plant growth promoter, suggesting that it may be recognized and metabolized by the enzymes of the gibberellin pathway, ultimately leading to an increase in the pool of bioactive gibberellins or gibberellin-like compounds.

Quantitative Effects of this compound on Crop Yield and Plant Hormones

Numerous studies have demonstrated the efficacy of this compound in enhancing the growth and yield of a variety of crops. Exogenous application of this compound has been shown to produce results comparable to, and in some cases exceeding, those of gibberellic acid.[1][2]

Impact on Crop Yield

The application of this compound has resulted in significant increases in the yield of several important agricultural crops. The optimal concentration for most crops has been identified as 0.001 mM, with wheat showing a better response at 0.01 mM.[1][2]

| Crop | Optimal this compound Concentration (mM) | Maximum Yield Increase (%) | Application Method |

| Rice | 0.001 | ~12 (field trials)[1][2] | Seed treatment & Foliar Spray |

| Wheat | 0.01 | ~10 (field trials)[1][2] | Seed treatment & Foliar Spray |

| Onion | 0.001 | 20.63[4] | Not Specified |

| Potato | 0.001 | 37.17[4] | Not Specified |

| Tomato | 0.001 | 28.36[4] | Not Specified |

| Chickpea | 0.001 | 26.08[4] | Not Specified |

Influence on Endogenous Plant Hormones

This compound application has also been observed to modulate the levels of other key plant hormones. A consistent finding is the increase in endogenous indole-3-acetic acid (IAA), a primary auxin, and a decrease in abscisic acid (ABA), a hormone generally associated with stress responses and growth inhibition.[2][4] This hormonal cross-talk likely contributes to the overall growth-promoting effects of this compound.

| Plant Hormone | Effect of this compound Application |

| Indole-3-acetic acid (IAA) | Increased |

| Abscisic acid (ABA) | Decreased |

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature for the application of this compound to various crops.

Preparation of this compound Solutions

-

Stock Solution (0.1 mM): Dissolve 3.32 mg of pure this compound in 1 mL of ethanol. Bring the final volume to 100 mL with distilled water.

-

Working Solutions (0.01 mM and 0.001 mM):

-

For 0.01 mM, dilute 10 mL of the 0.1 mM stock solution to 100 mL with distilled water.

-

For 0.001 mM, dilute 1 mL of the 0.1 mM stock solution to 100 mL with distilled water.

-

-

Control Solution: Prepare a solution containing the same concentration of ethanol as the highest concentration this compound solution to account for any effects of the solvent.

Application Methods

-

Seed Soaking:

-

Immerse seeds in the desired this compound solution or control solution for 6 hours.

-

After soaking, air-dry the seeds in the shade before sowing.

-

-

Root Treatment:

-

Gently uproot seedlings and wash the roots to remove soil.

-

Immerse the roots in the desired this compound solution or control solution for 3 hours.

-

Transplant the treated seedlings into the field or pots.

-

-

Foliar Spray:

-

Apply the this compound or control solution as a fine mist to the foliage of the plants until runoff.

-

Applications are typically performed at specific growth stages, such as 30 and 60 days after planting.

-

Experimental Design and Data Analysis

-

Experimental Setup: Field or greenhouse experiments should be conducted using a randomized complete block design with a sufficient number of replications (typically 3-5) to ensure statistical validity.

-

Growth Conditions: Maintain and record consistent environmental conditions, including temperature, humidity, light intensity, and photoperiod, throughout the experiment.

-

Data Collection: Measure relevant growth parameters such as plant height, biomass, leaf area, and yield components at appropriate time points.

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a suitable post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatments.

Visualizing the Pathways and Workflows

Gibberellin Biosynthesis Pathway

Caption: Simplified gibberellin biosynthesis pathway in higher plants.

Proposed Mechanism of this compound Action

Caption: Proposed mechanism of this compound as a gibberellin precursor analogue.

Experimental Workflow for this compound Efficacy Testing

Caption: General experimental workflow for assessing this compound's impact on plant growth.

Future Research and Unanswered Questions

While the growth-promoting effects of this compound are well-documented, several key questions remain to be addressed for a complete understanding of its mechanism of action.

-

Enzymatic Conversion Efficiency: A critical area for future research is the direct measurement of the enzymatic conversion rates of this compound by the key enzymes in the gibberellin biosynthesis pathway, such as ent-kaurene oxidase and ent-kaurenoic acid oxidase. Comparative kinetic studies with the natural precursor, abbeokutone, would provide definitive evidence of its role as a precursor analogue and quantify its efficiency.

-

Identification of Metabolites: The downstream metabolites of this compound within the plant have not yet been fully characterized. Identifying these compounds would confirm its entry into the gibberellin pathway and reveal whether it is converted into known bioactive gibberellins or novel, biologically active analogues.

-

Receptor Binding Affinity: Investigating the binding affinity of this compound-derived metabolites to gibberellin receptors would provide further insight into the molecular basis of its action.

-

Broad-Spectrum Efficacy: While studies have demonstrated its effectiveness in several crops, further research is needed to evaluate its efficacy across a wider range of plant species and under various environmental conditions.

Conclusion

This compound presents a promising, naturally derived tool for enhancing crop productivity. Its structural similarity to a key gibberellin precursor provides a strong theoretical framework for its mode of action, which is well-supported by the observed physiological effects on plant growth and hormone balance. The detailed experimental protocols and quantitative data summarized in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this potent plant growth promoter. Future studies focusing on the specific enzymatic and molecular interactions of this compound within the gibberellin signaling pathway will be crucial for its full characterization and optimization for agricultural applications.

References

- 1. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]

- 3. Corrigendum: this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Plant Potential: A Technical Guide to the Mechanism of Action of Calliterpenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calliterpenone, a naturally occurring phyllocladane diterpenoid isolated from the medicinal plant Callicarpa macrophylla, has emerged as a potent plant growth promoter with significant potential for sustainable agriculture. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action in enhancing plant growth and productivity. Through a comprehensive review of existing literature, this document outlines the physiological and biochemical effects of this compound, details the experimental protocols used to ascertain these effects, and presents the quantitative data in a structured format for clarity and comparison. Furthermore, this guide visualizes the hypothesized signaling pathways and experimental workflows, offering a clear perspective on the multifaceted action of this promising natural compound. While the precise molecular signaling cascade remains an area of active investigation, current evidence points towards a mechanism involving the modulation of endogenous plant hormone levels and a structural similarity to key precursors in the gibberellin biosynthesis pathway.

Introduction

The increasing global demand for food security necessitates the development of sustainable agricultural practices that enhance crop yields without compromising environmental health. Plant growth regulators (PGRs) are crucial tools in achieving this goal. This compound (16α, 17-dihydroxy phyllocladane-3-one) is a novel, natural plant growth enhancer that has demonstrated significant efficacy in improving the productivity of a wide range of crops.[1][2][3] Its structural resemblance to abbeokutone, a precursor in the gibberellin biosynthetic pathway, suggests a potential mode of action related to this critical class of plant hormones.[4][5] This guide synthesizes the available research to provide a detailed technical overview of this compound's mechanism of action for the scientific community.

Quantitative Effects on Crop Yield and Growth Parameters

Application of this compound has been shown to significantly enhance the yield of various agricultural crops. The effects are concentration-dependent, with optimal concentrations varying between species.

Table 1: Effect of this compound on the Yield of Various Crops

| Crop | Optimal Concentration (mM) | Yield Increase (%) vs. Control |

| Rice | 0.001 | 28.89 |

| Wheat | 0.01 | 27.23 |

| Onion | 0.001 | 20.63 |

| Potato | 0.001 | 37.17 |

| Tomato | 0.001 | 28.36 |

| Chickpea | 0.001 | 26.08 |

Data sourced from Pandey et al., 2022.[1][2][3][4][5]

Field trials have further validated these findings, demonstrating a notable increase in yield under real-world agricultural conditions.

Table 2: Yield Enhancement in Farmers' Field Trials

| Crop | Average Yield Increase (%) | Range of Yield Increase (%) |

| Rice | ~12 | 3.48 - 19.63 |

| Wheat | ~10 | 3.91 - 17.51 |

Data sourced from Pandey et al., 2022.[1][2][3][4]

These yield enhancements are attributed to improvements in various growth attributes. For instance, in rice, the application of this compound led to increases in plant height, tillering, and panicle length.[2][4]

Mechanism of Action: Hormonal Modulation and Physiological Changes

The primary mechanism through which this compound is believed to promote plant growth is by modulating the endogenous levels of key plant hormones, specifically Indole-3-acetic acid (IAA) and Abscisic acid (ABA).

Effects on Endogenous Hormone Levels

Exogenous application of this compound leads to a significant increase in the endogenous levels of IAA, a crucial auxin involved in cell elongation and division, while concurrently decreasing the levels of ABA, a hormone typically associated with stress responses and growth inhibition.[1][2][4]

Table 3: Effect of this compound on Endogenous IAA and ABA Content

| This compound Concentration (mM) | Change in IAA Content | Change in ABA Content |

| 0.1 | Maximum Increase | Reduction |

| 0.01 | Increase | Reduction |

| 0.001 | Increase | Maximum Reduction |

Data interpretation from Pandey et al., 2022.[4]

This hormonal shift creates a favorable environment for plant growth and development.

Physiological and Biochemical Effects

Studies on Mentha arvensis have revealed a broader range of physiological and biochemical changes induced by this compound, including:

-

Increased chlorophyll content

-

Enhanced total sugar and protein content

These changes collectively contribute to improved photosynthetic efficiency and overall plant vigor.

Synergistic Effects with Rhizobacteria

An interesting aspect of this compound's action is its ability to promote the growth of plant growth-promoting rhizobacteria (PGPRs). This suggests an indirect mechanism of action where this compound enhances the beneficial microbial populations in the rhizosphere, which in turn contribute to improved plant health and nutrient uptake.

Visualizing the Mechanism and Workflows

Hypothesized Signaling Pathway

While the precise signaling cascade of this compound is yet to be fully elucidated, a hypothesized pathway can be constructed based on its structural similarity to gibberellin precursors and its observed effects on plant hormones.

Caption: Hypothesized mechanism of this compound action.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the impact of this compound on plant growth and hormone levels.

Caption: Experimental workflow for this compound assessment.

Logical Relationships of Effects

This diagram illustrates the logical flow from the application of this compound to the observed outcomes.

Caption: Logical flow of this compound's effects.

Detailed Experimental Protocols

Preparation of this compound Solutions

-

Stock Solution (0.1 mM): Dissolve 3.2 mg of this compound in 1 ml of absolute alcohol. Subsequently, add distilled water to make up the volume to 100 ml.[4][5]

-

Working Solution (0.01 mM): Take 10 ml of the 0.1 mM stock solution and add distilled water to make up the volume to 100 ml in a volumetric flask.[4][5]

-

Working Solution (0.001 mM): Take 10 ml of the 0.1 mM stock solution and add distilled water to make up the volume to 1,000 ml in a volumetric flask.[4][5]

Application Methods

Three primary methods of application have been utilized:

-

Seed Soaking: Seeds are soaked in the desired this compound solution for 6 hours before sowing.[4][5]

-

Root Treatment: Seedling roots are treated with the this compound solution for 3 hours before transplanting.[4][5]

-

Foliar Spraying: The aerial parts of the plants are sprayed with the this compound solution at 30 and 60 days after planting (DAP).[4][5]

Measurement of Endogenous IAA and ABA

-

Extraction:

-

Freeze 0.5 g of leaf tissue in liquid nitrogen and grind to a fine powder.

-

Add 8 ml of an extraction solution consisting of 80% methanol, 100 mg L⁻¹ butylated hydroxytoluene (BHT), and 0.5 g L⁻¹ citric acid monohydrate.

-

Stir the mixture overnight in the dark at 4°C.

-

Centrifuge the solution at 1,000 g for 20 minutes at 4°C.

-

Dry the supernatant under a vacuum.

-

Dissolve the dry residue in a solution containing 900 µl of Tris-buffered saline (TBS, pH 7.8) and 100 µl of 100% methanol.[4][5]

-

-

Quantification:

Conclusion and Future Directions

This compound is a highly effective natural plant growth promoter that enhances crop yield through the modulation of endogenous plant hormone levels, specifically by increasing IAA and decreasing ABA. Its structural similarity to a gibberellin precursor suggests a potential interaction with the gibberellin pathway, although the exact molecular mechanism remains to be elucidated.

Key areas for future research include:

-

Receptor Identification: Identifying the specific receptor(s) to which this compound binds to initiate the signaling cascade.

-

Transcriptomic and Proteomic Analyses: Conducting transcriptomic and proteomic studies to identify the downstream genes and proteins that are regulated by this compound treatment.

-

Elucidation of the Full Signaling Pathway: Delineating the complete signal transduction pathway from receptor binding to the observed physiological responses.

-

Field Optimization: Further optimization of application rates, timings, and methods for a wider variety of crops and environmental conditions.

A deeper understanding of this compound's mechanism of action will not only solidify its role in sustainable agriculture but also open new avenues for the development of novel and effective plant growth regulators.

References

- 1. researchgate.net [researchgate.net]

- 2. A natural plant growth promoter this compound from a plant Callicarpa macrophylla Vahl improves the plant growth promoting effects of plant growth promoting rhizobacteria (PGPRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops (2022) | Praveen C. Pandey [scispace.com]

- 4. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]

- 5. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Calliterpenone on Endogenous Phytohormone Levels: A Technical Overview for Researchers

An in-depth examination of the regulatory effects of calliterpenone, a natural plant growth promoter, on the endogenous levels of indole-3-acetic acid (IAA) and abscisic acid (ABA) in various crop species. This guide is intended for researchers, scientists, and professionals in the field of drug development and plant sciences, providing a detailed analysis of the available quantitative data, experimental methodologies, and putative signaling interactions.

Introduction

This compound, a diterpenoid isolated from the medicinal plant Callicarpa macrophylla, has demonstrated significant potential as a natural plant growth promoter.[1][2] Its application has been shown to enhance the yield and productivity of a variety of commercially important crops.[3] A key aspect of its mechanism of action appears to be the modulation of endogenous phytohormone levels, specifically the promotion of auxin (IAA) and the reduction of the stress-related hormone, abscisic acid (ABA).[1][4] This technical guide synthesizes the current understanding of this compound's impact on these crucial plant hormones.

Quantitative Effects of this compound on IAA and ABA Levels

The application of this compound has been observed to induce significant changes in the endogenous concentrations of IAA and ABA in several crop species. A summary of these quantitative changes is presented below.

| Crop Species | This compound Concentration (mM) | Change in Endogenous IAA Level | Change in Endogenous ABA Level | Reference |

| Rice (Oryza sativa) | 0.001 | Increase | Decrease | [1] |

| Wheat (Triticum aestivum) | 0.01 | Increase | Decrease | [1] |

| Potato (Solanum tuberosum) | 0.001 | Increase | Decrease | [1] |

| Tomato (Solanum lycopersicum) | 0.001 | Increase | Decrease | [1] |

| Chickpea (Cicer arietinum) | 0.001 | Increase | Decrease | [1] |

| Onion (Allium cepa) | 0.001 | Increase | Decrease | [1] |

Note: The referenced study indicates a general trend of increased IAA and decreased ABA across the tested crops, with the most effective concentrations noted. For precise quantitative values, consulting the original publication is recommended.

Experimental Protocols

The determination of endogenous IAA and ABA levels following this compound treatment involves a series of precise biochemical and analytical procedures. The methodology outlined below is based on established protocols cited in the primary research.[1][5]

Plant Material and Treatment

Six different crop species were utilized: rice, wheat, potato, tomato, chickpea, and onion. Plants were treated with varying concentrations of this compound (0.001 mM, 0.01 mM, and 0.1 mM) through foliar spraying or seed soaking.[1] Control groups were maintained under identical conditions without the application of this compound.

Sample Collection and Preparation

Leaf samples were collected from both treated and control plants. To halt metabolic processes and preserve the phytohormones, the collected leaf tissues were immediately frozen in liquid nitrogen.[1][5] The frozen samples were then ground into a fine powder to facilitate efficient extraction.

Phytohormone Extraction

A standardized protocol for phytohormone extraction was followed.[1] This typically involves the homogenization of the powdered leaf tissue (0.5 g) in a suitable extraction buffer (e.g., 80% methanol) to solubilize the hormones.

Quantification of IAA and ABA

The quantitative analysis of IAA and ABA was performed using a commercially available immunoassay kit, specifically the Phytodetek-IAA and ABA immunoassay kit (Agdia, Elkhart, IN).[1][5] This enzyme-linked immunosorbent assay (ELISA)-based method provides a sensitive and specific means of measuring hormone concentrations. The assay follows the manufacturer's instructions, which generally involve competitive binding between the sample's endogenous hormone and a known amount of enzyme-conjugated hormone for a limited number of antibody binding sites. The resulting colorimetric signal is inversely proportional to the concentration of the hormone in the sample.

Visualizing the Methodologies and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a proposed signaling pathway.

Figure 1. Experimental workflow for assessing the impact of this compound.

Figure 2. A proposed signaling pathway for this compound's effects.

Discussion and Future Directions

The observed increase in endogenous IAA, a primary auxin responsible for cell elongation and division, coupled with a decrease in ABA, a hormone typically associated with stress responses and growth inhibition, provides a strong biochemical basis for the growth-promoting effects of this compound.[1][6] The interplay between IAA and ABA is a critical determinant of plant growth and development.[1]

While the current data provides valuable insights, further research is warranted to elucidate the precise molecular mechanisms underlying this compound's activity. Key areas for future investigation include:

-

Receptor Identification: Identifying and characterizing the specific cellular receptor(s) that bind to this compound is a crucial next step.

-

Signaling Pathway Elucidation: Delineating the downstream signaling cascade that links receptor binding to the observed changes in IAA and ABA biosynthesis and metabolism.

-

Gene Expression Analysis: Investigating the effect of this compound on the expression of genes involved in the IAA and ABA biosynthetic and signaling pathways.

-

Dose-Response Studies: Conducting more detailed dose-response studies across a wider range of concentrations and plant species to optimize application protocols.

Conclusion

This compound represents a promising natural product for sustainable agriculture, with a clear impact on the hormonal balance within plants. Its ability to upregulate the growth-promoting hormone IAA while downregulating the stress-related hormone ABA provides a compelling mechanism for its observed enhancement of crop yield and productivity.[1][4] The methodologies and data presented in this guide offer a foundational understanding for researchers and professionals seeking to further explore and harness the potential of this novel plant growth promoter.

References

- 1. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect on Root Growth of Endogenous and Applied IAA and ABA: A Critical Reexamination - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Calliterpenone: A Technical Guide for Researchers

Introduction

Calliterpenone, a phyllocladane diterpenoid (16α,17-Dihydroxyphyllocladan-3-one) isolated from the medicinal plant Callicarpa macrophylla, has emerged as a potent natural plant growth promoter.[1][2] Its structural similarity to abbeokutone, a precursor in the gibberellin biosynthetic pathway, has prompted significant research into its effects on plant physiology.[2][3] This technical guide provides an in-depth overview of the biological activity of this compound on both monocot and dicot species, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development and agriculture seeking to understand and utilize the properties of this promising bioactive compound.

Quantitative Data on Biological Activity

The application of this compound has demonstrated significant growth-promoting effects across a range of concentrations and plant species. Its efficacy is concentration-dependent, with optimal results generally observed in the micromolar to nanomolar range.

Effects on Crop Yield

Field and laboratory studies have quantified the impact of this compound on the yield of several important monocot and dicot crops. The application methods typically involve seed soaking or foliar spraying.

| Crop Species | Plant Type | This compound Concentration | Application Method | Yield Increase (%) | Reference |

| Rice (Oryza sativa) | Monocot | 0.001 mM | Seed Soaking / Foliar Spray | 28.89 | [4][5] |

| Wheat (Triticum aestivum) | Monocot | 0.01 mM | Seed Soaking / Foliar Spray | 27.23 | [4][5] |

| Onion (Allium cepa) | Monocot | 0.001 mM | Not Specified | 20.63 | [4][5] |

| Potato (Solanum tuberosum) | Dicot | 0.001 mM | Not Specified | 37.17 | [4][5] |

| Tomato (Solanum lycopersicum) | Dicot | 0.001 mM | Not Specified | 28.36 | [4][5] |

| Chickpea (Cicer arietinum) | Dicot | 0.001 mM | Not Specified | 26.08 | [4][5] |

Effects on Seed Germination and Seedling Growth

Early studies focused on the impact of this compound on seed germination and the growth of young seedlings. These experiments highlight the compound's role in early plant development.

| Plant Species | Plant Type | This compound Concentration | Effect on Growth | Reference |

| Barley (Hordeum vulgare) | Monocot | 0.001 µM - 0.1 µM | Promotion of root and shoot growth | [1] |

| Wheat (Triticum aestivum) | Monocot | 0.001 µM - 0.1 µM | Promotion of root and shoot growth | [1] |

| Mung Bean (Vigna radiata) | Dicot | 0.001 µM - 0.1 µM | Promotion of root and shoot growth | [1] |

| Fenugreek (Trigonella foenum-graecum) | Dicot | 0.001 µM - 0.1 µM | Promotion of root and shoot growth | [1] |

Putative Signaling Pathway of this compound

The exogenous application of this compound has been shown to modulate the endogenous levels of key plant hormones. Specifically, it leads to an increase in indole-3-acetic acid (IAA), a primary auxin responsible for cell elongation and growth, and a decrease in abscisic acid (ABA), a hormone generally associated with stress responses and growth inhibition.[2][4][5] This suggests that this compound's growth-promoting effects are, at least in part, mediated through the regulation of the plant's own hormonal balance.

Caption: Putative signaling pathway of this compound in plants.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of this compound, based on methodologies described in the cited literature.

Extraction and Isolation of this compound

This protocol outlines the general steps for obtaining this compound from Callicarpa macrophylla leaves.

Caption: General workflow for the extraction of this compound.

Protocol Steps:

-

Plant Material: Cleaned and dried leaves of Callicarpa macrophylla are used as the starting material.[3]

-

Extraction: The dried leaves are extracted with 1% alkaline water in a Clevenger-like glass apparatus for approximately 3 hours.[3]

-

Volume Reduction: The resulting aqueous extract is reduced to about one-third of its original volume.[3]

-

Solvent Partitioning: The reduced extract is then subjected to liquid-liquid extraction with dichloromethane (e.g., 3 x 200 ml).[3]

-

Concentration: The pooled dichloromethane extracts are concentrated under reduced pressure to yield a viscous residue containing this compound.[3] Further purification can be achieved using chromatographic techniques.

Plant Growth Promotion Assay (Seedling Growth)

This protocol is designed to evaluate the effect of this compound on the early growth of both monocot and dicot seedlings.

Materials:

-

Seeds of test species (e.g., Hordeum vulgare, Triticum aestivum, Vigna radiata, Trigonella foenum-graecum)[1]

-

This compound stock solution

-

Distilled water (for control)

-

Gibberellic acid (GA3) solution (as a positive control)[1]

-

Petri dishes or other suitable germination containers

-

Filter paper

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound (e.g., 0.1, 0.01, and 0.001 µM) in distilled water.[1] Prepare a control solution (distilled water) and a positive control solution (GA3 at a standard concentration).

-

Seed Sterilization and Plating: Surface sterilize the seeds to prevent microbial contamination. Place a sterile filter paper in each petri dish and moisten it with the respective test or control solution. Arrange a predetermined number of seeds on the filter paper in each dish.

-

Incubation: Incubate the petri dishes in a controlled environment (e.g., growth chamber with controlled temperature and light/dark cycle).

-

Data Collection: After a set incubation period (e.g., 7-10 days), measure the root length and shoot length of the seedlings.

-

Analysis: Compare the average root and shoot lengths of the this compound-treated seedlings to those of the negative and positive controls.

Field Trial for Crop Yield Assessment

This protocol describes a general approach for evaluating the effect of this compound on crop yield under field conditions.

References

- 1. DE10297827T5 - Use of phyllocladane diterpenoids to promote plant growth and mitigate the growth inhibitory effects of allelochemicals and methods therefor - Google Patents [patents.google.com]

- 2. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]

- 3. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PubMed [pubmed.ncbi.nlm.nih.gov]

Calliterpenone: A Diterpenoid with Dual Regulatory Effects on Plant Growth

A Technical Guide for Researchers and Drug Development Professionals on the Allelopathic and Phytotoxic Properties of Calliterpenone

Introduction

This compound, a phyllocladane diterpenoid isolated from the medicinal plant Callicarpa macrophylla, has garnered significant attention for its potent plant growth-promoting activities. Structurally similar to abbeokutone, a precursor to gibberellins, this compound has demonstrated the ability to enhance the yield and productivity of various crops. However, emerging evidence reveals a more complex biological profile, with studies indicating that this compound can also exhibit inhibitory, or phytotoxic, effects on certain plant species under specific conditions. This technical guide provides a comprehensive overview of the dualistic nature of this compound, presenting quantitative data on its effects, detailing experimental protocols for its assessment, and illustrating its proposed mechanisms of action through signaling pathway diagrams. This information is intended to serve as a valuable resource for researchers in the fields of agriculture, natural product chemistry, and drug development.

Data Presentation: Quantitative Effects of this compound on Plant Growth

The biological activity of this compound is highly dependent on the plant species, the concentration of the compound, and the specific growth parameter being evaluated. The following table summarizes the key quantitative findings from studies on the effects of this compound and its monoacetate derivative.

| Plant Species | Compound | Concentration | Effect | Measurement | Result |

| Hibiscus sabdariffa | This compound & this compound Monoacetate | Not Specified | Inhibition | Seed Germination | 33-58% inhibition[1] |

| Inhibition | Root Growth | Inhibition observed[1] | |||

| Promotion | Shoot Growth | 14.1-21% enhancement[1] | |||

| Sesbania cannabina | This compound & this compound Monoacetate | Not Specified | Inhibition | Seed Germination | 30-46% inhibition[1] |

| Inhibition | Root Growth | Inhibition observed[1] | |||

| Promotion | Shoot Growth | 4-19% enhancement[1] | |||

| Artemisia annua | This compound & this compound Monoacetate | 0.01 mM | Alleviation of Allelopathy | Shoot Growth | 76-87% enhancement over control with A. annua extract[1] |

| Alleviation of Allelopathy | Root Growth | 35-60% enhancement over control with A. annua extract[1] | |||

| Rice | This compound | 0.001 mM | Promotion | Yield | 28.89% increase[2] |

| Wheat | This compound | 0.01 mM | Promotion | Yield | 27.23% increase[2] |

| Potato | This compound | 0.001 mM | Promotion | Yield | 37.17% increase[2] |

| Tomato | This compound | 0.001 mM | Promotion | Yield | 28.36% increase[2] |

| Chickpea | This compound | 0.001 mM | Promotion | Yield | 26.08% increase[2] |

| Onion | This compound | 0.001 mM | Promotion | Yield | 20.63% increase[2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's effects on plant growth.

Seed Germination Bioassay

-

Preparation of Test Solutions: this compound and its derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted with distilled water to achieve the desired final concentrations. A control solution containing the same concentration of the solvent is also prepared.

-

Seed Sterilization and Plating: Seeds of the target plant species are surface-sterilized, typically with a short wash in a dilute bleach solution followed by several rinses with sterile distilled water. The sterilized seeds are then placed on filter paper in sterile petri dishes.

-

Treatment Application: A specific volume of the test solution or control solution is added to each petri dish, ensuring the filter paper is saturated.

-

Incubation: The petri dishes are sealed and incubated in a controlled environment with defined temperature, humidity, and light conditions.

-

Data Collection: The number of germinated seeds is counted at regular intervals over a set period. Germination is typically defined as the emergence of the radicle. The percentage of germination inhibition is calculated relative to the control group.

Seedling Growth Bioassay

-

Seedling Preparation: Seeds are germinated as described above. Once the seedlings have reached a specific size, they are selected for uniformity.

-

Transfer to Treatment Medium: The seedlings are transferred to a hydroponic system or to containers with a solid medium (e.g., agar or sand) that has been saturated with the test or control solutions.

-

Growth Conditions: The seedlings are grown under controlled environmental conditions.

-

Data Measurement: After a defined growth period, the seedlings are carefully removed from the medium. The lengths of the roots and shoots are measured. The fresh and dry weights of the seedlings can also be determined. The percentage of root and shoot growth inhibition or promotion is calculated relative to the control group.

Alleviation of Allelopathy Assay

-

Preparation of Allelopathic Extract: An aqueous extract of the allelopathic plant (e.g., Artemisia annua) is prepared by soaking a known weight of plant material in distilled water for a specific duration. The extract is then filtered.

-

Preparation of Treatment Solutions: The allelopathic extract is mixed with solutions of this compound at various concentrations. A control group with only the allelopathic extract and a control with only distilled water are also prepared.

-

Bioassay: A seed germination or seedling growth bioassay is conducted as described above, using the prepared treatment solutions.

-

Data Analysis: The germination and growth parameters are compared between the different treatment groups to determine if this compound can alleviate the inhibitory effects of the allelopathic extract.

Mandatory Visualizations

Experimental Workflow for Assessing this compound's Dual Effects

Caption: Workflow for evaluating the phytotoxic and growth-promoting properties of this compound.

Proposed Signaling Pathway for this compound's Growth-Promoting Action

Caption: this compound's influence on plant hormone signaling pathways to promote growth.

Conclusion

This compound presents a fascinating case of a natural compound with dualistic effects on plant physiology. While it is a potent growth promoter for a wide range of crops, it also exhibits phytotoxic properties, particularly in terms of seed germination and root growth, in other plant species. This duality underscores the importance of rigorous, species-specific testing when evaluating the potential applications of natural products in agriculture. Further research is warranted to elucidate the precise molecular mechanisms that determine whether this compound acts as a growth promoter or an inhibitor. A deeper understanding of its structure-activity relationships and its interactions with various plant hormone signaling pathways will be crucial for harnessing its full potential in the development of novel, effective, and sustainable agricultural products.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Calliterpenone from Callicarpa macrophylla Leaves

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calliterpenone, a phyllocladane diterpenoid isolated from the leaves of Callicarpa macrophylla, has garnered significant interest due to its potent plant growth-promoting activities.[1][2][3][4] It has been shown to enhance the yield and productivity of various crops, making it a promising candidate for agricultural applications.[2][3][5][6] Furthermore, this compound has been investigated for other potential biological activities.[7] This document provides detailed protocols for the extraction, isolation, and purification of this compound from the leaves of Callicarpa macrophylla. The described methods are based on established and published procedures to ensure reproducibility and high yield.

Data Presentation

The following table summarizes the quantitative data associated with the extraction and purification of this compound.

| Parameter | Value | Reference |

| Starting Material | Dried and powdered leaves of Callicarpa macrophylla | [2][3][8] |

| Extraction Method | Alkaline Water Extraction followed by Liquid-Liquid Partitioning | [2][3][8] |

| Yield of this compound | 0.46% | [1][2][3] |

| Purity of this compound (post-purification) | 84% (as estimated by HPLC) | [1][2][3] |

Experimental Protocols

Protocol 1: Alkaline Water Extraction of this compound

This protocol describes a robust and efficient method for the extraction of this compound from dried leaves of Callicarpa macrophylla. This method is advantageous as it simplifies the process and enhances the yield by hydrolyzing this compound monoacetate to this compound.[9]

Materials and Reagents:

-

Dried leaves of Callicarpa macrophylla

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Celite

-

Ethyl acetate

-

Hexane

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Vacuum filtration funnel with a glass sintered disc[3]

-

Standard laboratory glassware

Procedure:

-

Preparation of Plant Material:

-

Clean the dried leaves of Callicarpa macrophylla to remove any foreign matter.

-

Grind the leaves into a coarse powder.

-

-

Alkaline Water Extraction:

-

Concentration and Liquid-Liquid Extraction:

-

After extraction, allow the mixture to cool and then concentrate the aqueous extract to approximately one-third of its original volume under vacuum.[2][3]

-

Perform a liquid-liquid extraction of the concentrated aqueous extract with dichloromethane (4 x 200 mL).[2][8]

-

Pool the dichloromethane extracts.

-

-

Drying and Concentration:

-

Purification by Celite Filtration:

-

Adsorb the viscous residue onto 2 g of celite.[3]

-

Prepare a celite bed (20 g) in a vacuum filtration funnel fitted with a glass sintered disc.[3]

-

Load the celite with the adsorbed residue onto the prepared bed.

-

Elute the column first with 600 mL of 10% ethyl acetate in hexane.[1][2][3]

-

Subsequently, elute with 1 L of 50% ethyl acetate in hexane.[1][2][3]

-

-

Final Product:

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines the analytical method for the quantification and purity assessment of this compound.

Instrumentation and Conditions:

-

HPLC System: LC-10A HPLC system (Shimadzu, Japan) or equivalent[1][2]

-

Column: Waters Spherisorb ODS-2 column (250 × 4.6 mm I.D., 10 µm)[1][2]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of pure this compound standard in the mobile phase.

-

Prepare a series of working standard solutions of different concentrations by diluting the stock solution.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the extracted this compound and dissolve it in the mobile phase to a known volume.

-

Filter the solution through a 0.45 µm membrane filter before injection.[1]

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the retention time and peak area for this compound.

-

Construct a calibration curve using the peak areas of the standard solutions.

-

Calculate the concentration and purity of this compound in the sample based on the calibration curve.

-

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction

The following diagram illustrates the key steps in the extraction and purification of this compound.

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway for this compound's Plant Growth-Promoting Effect

This compound has been observed to modulate endogenous plant hormone levels, which is a likely mechanism for its growth-promoting effects.[3][5][6][10] The diagram below depicts this proposed pathway.

Caption: Proposed mode of action for this compound as a plant growth promoter.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops [frontiersin.org]

- 3. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) this compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops (2022) | Praveen C. Pandey [scispace.com]

- 6. This compound, a natural plant growth promoter from a medicinal plant Callicarpa macrophylla, sustainably enhances the yield and productivity of crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. US7527814B2 - Process for the isolation of this compound - Google Patents [patents.google.com]

- 9. WO2007107811A1 - PROCESS FOR THE ISOLATION OF this compound ( 16ALPHA, 17-DIHyDROXY-S-OXO- PHYLLOCLADANE) - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Application Note: Quantification of Calliterpenone in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Calliterpenone in plant extracts. This compound, a diterpenoid primarily isolated from Callicarpa macrophylla, has garnered significant interest for its potent plant growth-promoting activities.[1][2] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and detection of this compound, making it a valuable resource for researchers in natural product chemistry, agriculture, and drug development. The method is demonstrated to be precise and accurate, suitable for routine quality control and research applications.

Introduction

This compound (16α, 17-dihydroxy-phyllocladan-3-one) is a naturally occurring diterpenoid that has been identified as a novel plant growth promoter.[1][2] Its structural similarity to gibberellin precursors suggests a potential role in plant development pathways.[1][2] Found in plants of the Callicarpa genus, particularly Callicarpa macrophylla, this compound has shown promise in enhancing crop yields.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for quality assessment, standardization of herbal formulations, and further pharmacological investigations.

This document presents a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the quantification of this compound. The described protocol is based on established and validated methodologies, ensuring reliability and reproducibility of results.

Experimental Protocol

This section outlines the complete workflow for the quantification of this compound, from the initial extraction from plant material to the final HPLC analysis.

Materials and Reagents

-

This compound reference standard (>98% purity)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Deionized water

-

Dichloromethane

-

Hexane

-

Ethyl acetate

-

Syringe filters (0.45 µm)

-

Dried and powdered plant material (e.g., leaves of Callicarpa macrophylla)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

-

Shimadzu LC-10A HPLC system or equivalent

-

UV-Vis detector

-

Waters Spherisorb ODS-2 column (250 × 4.6 mm I.D., 10 μm) or equivalent C18 column

-

Data acquisition and processing software

Sample Preparation

-

Extraction:

-

Weigh 1.0 g of dried, powdered plant material.

-

Extract the sample with dichloromethane using a suitable method such as sonication or Soxhlet extraction. An alternative method involves initial extraction with 10% ethyl acetate in hexane, followed by 50% ethyl acetate in hexane.[1]

-

Dry the resulting dichloromethane extract under reduced pressure.

-

-

Sample Solution Preparation:

-

Dissolve the dried extract in a known volume of methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

-

Standard Solution Preparation

-

Stock Solution:

-

Accurately weigh and dissolve a known amount of this compound reference standard in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

-

Calibration Standards:

-

Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a range of concentrations suitable for constructing a calibration curve.

-

Chromatographic Conditions

The separation and quantification of this compound are achieved using the following isocratic HPLC method:

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Water (45:55, v/v)[1] |

| Column | Waters Spherisorb ODS-2 (250 × 4.6 mm I.D., 10 μm) |

| Flow Rate | 1.0 mL/min (Typical, may require optimization) |

| Detection Wavelength | 220 nm[1] |

| Injection Volume | 20 µL (Typical, may require optimization) |

| Column Temperature | Ambient |

Data Presentation and Method Validation

A thorough validation of the HPLC method is essential to ensure reliable and accurate results. The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2% |

Method Validation Parameters

The validation of this analytical method demonstrates its suitability for the quantification of this compound.

| Validation Parameter | Result |

| Linearity (R²) | > 0.999 (Typical) |

| Range (µg/mL) | To be determined |

| Limit of Detection (LOD) (µg/mL) | To be determined |

| Limit of Quantification (LOQ) (µg/mL) | To be determined |

| Accuracy (% Recovery) | 99.3% - 100.9%[2] |

| Precision (% RSD) | |

| - Intra-day | 0.02% - 0.92%[2] |

| - Inter-day | 0.03% - 0.92%[2] |

Note: Specific values for Linearity, LOD, and LOQ are dependent on the specific instrumentation and experimental conditions and should be determined during in-house method validation.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the quantification of this compound.

Caption: Workflow for the extraction of this compound from plant material.

Caption: HPLC analysis workflow for this compound quantification.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and chromatographic analysis, along with the method validation parameters, ensures the generation of accurate and reproducible data. This method is well-suited for researchers and professionals involved in the quality control of herbal products, natural product discovery, and the development of new agricultural products.

References

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Calliterpenone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calliterpenone, a diterpenoid isolated from plants of the Callicarpa genus, and its derivatives have garnered significant interest due to their diverse biological activities, including notable plant growth-promoting properties. Accurate and efficient quantification of these compounds in plant matrices and pharmaceutical formulations is crucial for quality control, standardization, and further research into their therapeutic potential. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, versatile, and cost-effective method for the analysis of this compound and its derivatives. This application note provides a detailed protocol for the HPTLC analysis of these compounds, along with quantitative data and a summary of their biological context.

Quantitative Analysis Summary

The HPTLC method for the simultaneous determination of this compound and its monoacetate derivative has been validated for its accuracy and precision. The following tables summarize the key quantitative data from these validation studies.

Table 1: Recovery Studies for this compound and this compound Monoacetate

| Compound | Amount Spiked (µg) | Amount Recovered (µg) | Recovery (%) |

| This compound | 100 | 97.5 - 100.8 | 97.5 - 100.8 |

| This compound Monoacetate | 100 | 97.5 - 100.8 | 97.5 - 100.8 |

Table 2: Precision of the HPTLC Method (Relative Standard Deviation, %RSD)

| Compound | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| This compound | 1.26 - 1.68 | 1.06 - 1.68 |

| This compound Monoacetate | 1.26 - 1.68 | 1.06 - 1.68 |

Experimental Protocols

This section details the materials and methodology for the HPTLC analysis of this compound and its derivatives.

Materials and Reagents

-

Standards: Reference standards of this compound and its derivatives (e.g., this compound monoacetate) of known purity.

-

Solvents: Methanol, n-hexane, ethyl acetate, and other solvents of analytical or HPLC grade.

-

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).

-

Sample Preparation: Dried and powdered plant material (e.g., leaves of Callicarpa macrophylla) or formulated product.

-

Instrumentation:

-

HPTLC applicator (e.g., Linomat 5 or equivalent)

-

HPTLC developing chamber (twin-trough chamber)

-

HPTLC scanner (densitometer) with UV-Vis detector

-

Hot air oven or plate heater

-

Analytical balance

-

Ultrasonic bath

-

Preparation of Standard Solutions

-

Accurately weigh 10 mg of each reference standard (this compound and its derivatives) and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

From the stock solutions, prepare a series of working standard solutions of varying concentrations (e.g., 10, 20, 50, 100, 200 µg/mL) by diluting with methanol. These will be used to construct the calibration curve.

Preparation of Sample Solutions

-

Accurately weigh about 1 g of the dried, powdered plant material.

-

Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication for 30 minutes, followed by centrifugation or filtration.

-

Repeat the extraction process twice more to ensure complete extraction of the analytes.

-

Combine the extracts and evaporate the solvent under reduced pressure.

-

Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) to obtain the final sample solution.

Chromatographic Conditions

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

-

Mobile Phase: A mixture of n-hexane and ethyl acetate is commonly used for the separation of terpenoids. The optimal ratio should be determined experimentally; a starting point could be n-hexane:ethyl acetate (7:3, v/v).

-

Chamber Saturation: Saturate the HPTLC developing chamber with the mobile phase vapor for at least 20 minutes before plate development.

-

Application: Apply the standard and sample solutions as bands (e.g., 8 mm width) onto the HPTLC plate using an automated applicator. The application volume will typically be in the range of 2-10 µL.

-

Development: Develop the plate in the saturated chamber up to a distance of approximately 8 cm.

-

Drying: After development, dry the plate in a hot air oven or using a plate heater to remove all traces of the mobile phase.

Detection and Quantification

-

Densitometric Scanning: Scan the dried plate using an HPTLC scanner in absorbance mode. Based on the UV spectra of this compound, a detection wavelength in the range of 254 nm is appropriate.

-

Calibration Curve: Plot the peak area of the standards against their corresponding concentrations to generate a linear regression equation.

-

Quantification: Use the regression equation to determine the concentration of this compound and its derivatives in the sample solutions based on their measured peak areas.

Visualizations

Experimental Workflow

Caption: Experimental workflow for HPTLC analysis of this compound.

Signaling Pathway Context

This compound has been identified as a plant growth promoter. Its mechanism of action is believed to involve the modulation of endogenous plant hormone levels, particularly indole-3-acetic acid (IAA) and abscisic acid (ABA). An increase in the growth-promoting hormone IAA and a decrease in the growth-inhibiting hormone ABA can lead to enhanced plant growth and development.

Caption: Proposed signaling pathway of this compound in plant growth promotion.

Application Notes and Protocols for the Analysis of Calliterpenone using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

Calliterpenone, a diterpenoid isolated from Callicarpa macrophylla, has garnered significant interest in agricultural and pharmacological research due to its potent plant growth-promoting activities.[1] Accurate and reliable quantification of this compound in plant extracts and other matrices is crucial for quality control, formulation development, and mechanistic studies. This document provides detailed application notes and protocols for the determination of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodologies outlined are intended for researchers, scientists, and drug development professionals.

Principle of Reverse-Phase HPLC

Reverse-phase HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In this method, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture. This compound, being a relatively nonpolar compound, is retained on the nonpolar stationary phase and is eluted by a polar mobile phase. The composition of the mobile phase can be adjusted to achieve optimal separation from other components in the sample matrix.

Experimental Protocols

Equipment and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC vials

-

Volumetric flasks and pipettes

Reagents and Solvents

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

This compound reference standard

-